molecular formula C14H20ClNO2 B2620808 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide CAS No. 1397199-10-8

2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide

Cat. No. B2620808
CAS RN: 1397199-10-8
M. Wt: 269.77
InChI Key: XSYUIISQTFJNEG-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide, also known as A-836,339, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide is not fully understood. However, it is believed to act as a selective agonist for the cannabinoid receptor type 2 (CB2 receptor). Activation of the CB2 receptor has been shown to have analgesic and anti-inflammatory effects, which may explain the therapeutic potential of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide has analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety. 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide has also been shown to have a low potential for abuse and addiction, making it a potentially safer alternative to opioid medications for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide in lab experiments is its selectivity for the CB2 receptor, which allows for more targeted effects compared to non-selective cannabinoid agonists. Additionally, this compound has a low potential for abuse and addiction, making it a safer alternative to opioid medications for lab experiments. However, one limitation of using 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their experiments.

Future Directions

There are several potential future directions for research on 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide. One area of interest is its potential use in the treatment of chronic pain and inflammation in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for the development of more cost-effective synthesis methods for 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide to make it more widely available for research purposes.

Synthesis Methods

The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide involves the reaction of 4-hydroxy-3-methylacetophenone with 2,2-dimethylpropylamine in the presence of hydrochloric acid and acetic anhydride. The resulting product is then treated with thionyl chloride and dimethylformamide to yield the final compound.

Scientific Research Applications

Research on 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide has primarily focused on its potential therapeutic applications. Studies have shown that this compound has analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain conditions such as neuropathic pain and osteoarthritis. Additionally, 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide has been shown to have anxiolytic effects, suggesting its potential use in the treatment of anxiety disorders.

properties

IUPAC Name

2-chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-10-7-11(5-6-12(10)17)16(13(18)8-15)9-14(2,3)4/h5-7,17H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYUIISQTFJNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CC(C)(C)C)C(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-hydroxy-3-methylphenyl)-N-neopentyla

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